molecular formula C9H10N4O2S B2639096 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 21357-96-0

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No. B2639096
CAS RN: 21357-96-0
M. Wt: 238.27
InChI Key: GINARBSIFVGEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide, also known as MTBS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized using different methods.

Scientific Research Applications

Potential Anticancer Activity

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Notably, some compounds in this category showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, exhibiting low micromolar GI50 levels (Sławiński et al., 2012).

UV Protection and Antimicrobial Properties for Textiles

These derivatives have been used in the design of thiazole azodyes containing the sulfonamide moiety. They provide UV protection and antimicrobial properties when applied to cotton fabrics, enhancing both the functionality and durability of the treated textiles (Mohamed et al., 2020).

Antimalarial Lead Compounds

A rational approach to synthesize new derivatives of this compound aimed at developing antimalarial lead compounds has been explored. These derivatives were shown to have potential as new antimalarial drugs, with some exhibiting promising results in docking studies (Boechat et al., 2011).

Antibacterial and Antifungal Activities

Novel sulfanilamide-derived 1,2,3-triazoles, including 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide, have been synthesized and shown to exhibit significant antibacterial and antifungal activities (Wang et al., 2010).

Antioxidant and DNA-Cleavage Activities

These compounds have also been found to have notable antioxidant activity, with some showing good to excellent results in comparison to standard references. Additionally, they have exhibited anti-bacterial activity and DNA-cleavage properties, making them relevant in various biomedical applications (Reddy et al., 2016).

Photodynamic Therapy for Cancer Treatment

A specific derivative, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, has been synthesized for use in photodynamic therapy. This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for the treatment of cancer (Pişkin et al., 2020).

Antimicrobial Agents

The synthesis of various 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, including those with the 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide structure, has led to the creation of effective antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Anti-HIV Activity

Some derivatives have shown promising anti-HIV activity, making them relevant in the search for new therapeutic agents for the treatment of HIV (Brzozowski, 1998).

properties

IUPAC Name

4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)13-9-10-6-11-12-9/h2-6H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINARBSIFVGEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.